
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide, also known as CIL-TEP, is a nootropic drug that has been gaining attention in the scientific community for its potential cognitive-enhancing properties.
Mecanismo De Acción
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. cAMP is a signaling molecule that plays a role in various cellular processes, including synaptic plasticity and memory formation. By increasing cAMP levels, 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide enhances the signaling between neurons, leading to improved cognitive performance.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. It also increases the activity of the enzyme protein kinase A (PKA), which is involved in various cellular processes, including synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide in lab experiments is its ability to enhance cognitive performance, making it a useful tool for studying learning and memory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide. One area of interest is its potential therapeutic use in treating cognitive disorders such as Alzheimer's disease. Another area of research is the development of more potent and selective cAMP enhancers that can be used to study the role of cAMP signaling in cognitive processes. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide and its effects on neuronal function.
In conclusion, 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide is a promising nootropic drug that has been shown to enhance cognitive performance through its ability to increase cAMP levels in the brain. While there is still much to learn about its mechanism of action and potential therapeutic uses, 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide represents an exciting area of research for understanding the neural basis of learning and memory.
Métodos De Síntesis
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide can be synthesized through a multi-step process, starting with the reaction of 2-chlorobenzonitrile with lithium diisopropylamide to form 2-chlorophenylacetonitrile. This intermediate is then reacted with 4-isopropylaniline to produce 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide. The final product can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide has been studied for its potential cognitive-enhancing properties, particularly in the areas of learning and memory. Animal studies have shown that 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide can improve cognitive performance in tasks such as object recognition and fear conditioning. Human studies have also shown promising results, with 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide improving memory consolidation and retrieval.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-13(2)14-7-9-15(10-8-14)22-20(23)19-12-11-18(24-19)16-5-3-4-6-17(16)21/h3-13H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBBYSCNBGFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

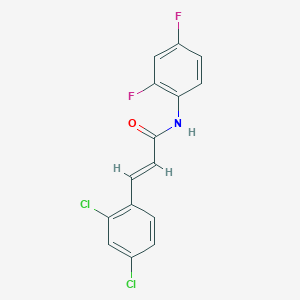

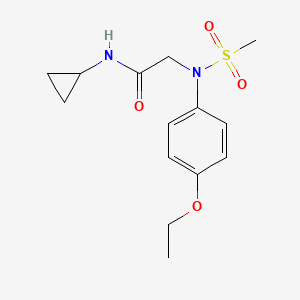
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
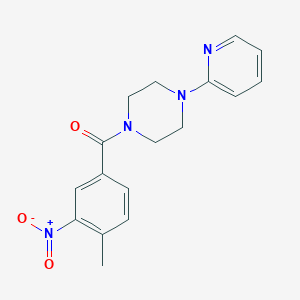
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
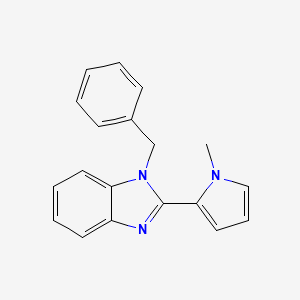
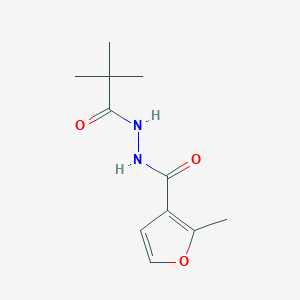
![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
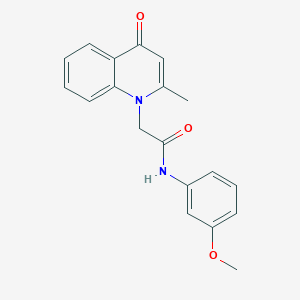
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)
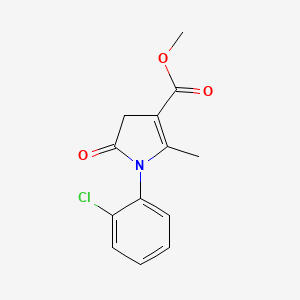
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)